molecular formula C15H15FN2OS2 B2398188 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 801264-60-8

2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2398188
CAS No.: 801264-60-8
M. Wt: 322.42
InChI Key: LHEXHMLAECLZKY-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques . For example, 2-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole was synthesized using iodine, o-DCB, and toluene .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations can be used to describe the molecular interactions .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Computer-aided structure-based optimization could be used to predict the properties of this compound .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEXHMLAECLZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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